Cas no 64219-29-0 (5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(4-carboxy-1-oxobutyl)amino]-7-methoxy-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-,(6R,7S)-)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(4-carboxy-1-oxobutyl)amino]-7-methoxy-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-,(6R,7S)- structure](https://it.kuujia.com/scimg/cas/64219-29-0x500.png)
64219-29-0 structure
Nome del prodotto:5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(4-carboxy-1-oxobutyl)amino]-7-methoxy-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-,(6R,7S)-
Numero CAS:64219-29-0
MF:C16H18N4O7S3
MW:474.531719684601
CID:506696
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(4-carboxy-1-oxobutyl)amino]-7-methoxy-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-,(6R,7S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(4-carboxy-1-oxobutyl)amino]-7-methoxy-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-,(6R,7S)-
- (7S)-7-[(4-Carboxy-1-oxobutyl)amino]-7-methoxy-3-[[(1,3,4-thiadiazol-2-yl)thio]methyl]cepham-3-ene-4-carboxylic acid
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(4-carboxy-1-oxobutyl)amino]-7-methoxy-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-,(6R-cis)-
- Oganomycin GI
-
- Inchi: InChI=1S/C16H18N4O7S3/c1-27-16(18-9(21)3-2-4-10(22)23)13(26)20-11(12(24)25)8(5-28-14(16)20)6-29-15-19-17-7-30-15/h7,14H,2-6H2,1H3,(H,18,21)(H,22,23)(H,24,25)
- Chiave InChI: RVSUGOGPFBLYIU-UHFFFAOYSA-N
- Sorrisi: COC1(NC(=O)CCCC(O)=O)C2SCC(CSc3nncs3)=C(N2C1=O)C(O)=O |c:23|
Proprietà calcolate
- Massa esatta: 474.034
- Massa monoisotopica: 474.034
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 30
- Conta legami ruotabili: 10
- Complessità: 780
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.5
- Superficie polare topologica: 238A^2
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(4-carboxy-1-oxobutyl)amino]-7-methoxy-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-,(6R,7S)- Letteratura correlata
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
64219-29-0 (5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(4-carboxy-1-oxobutyl)amino]-7-methoxy-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-,(6R,7S)-) Prodotti correlati
- 13074-65-2(2-Hexylcyclopentanone (95%))
- 2354482-21-4(tert-butyl 4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylate)
- 2138079-58-8(3-{[2-(Ethoxymethyl)-5-fluoroquinazolin-4-yl]sulfanyl}propanoic acid)
- 742121-08-0(N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide)
- 920229-86-3(N-(1,3-benzothiazol-2-yl)-N'-2-(1H-indol-3-yl)ethylethanediamide)
- 65361-26-4(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride)
- 1190313-12-2(3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine)
- 1251710-60-7(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 61472-13-7(Pyrrolidine, 3-(bromomethyl)-1-ethyl-)
- 2175581-30-1(1-(1-Methyl-1,3-dihydroisoindol-2-yl)prop-2-en-1-one)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
